molecular formula C18H21N3O3 B2570335 benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1049872-76-5

benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2570335
CAS No.: 1049872-76-5
M. Wt: 327.384
InChI Key: JPRKHWBUKSVFOO-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .

Scientific Research Applications

Synthetic Methodologies

Research on pyrazine derivatives often focuses on developing novel synthetic methodologies that can be applied to a broad range of compounds, including benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate. For instance, the synthesis of conformationally constrained peptidomimetic derivatives from pyroglutamic acid demonstrates the chemical flexibility and utility of pyrazine derivatives in creating bioactive molecules (Gloanec et al., 2002). This approach could be relevant for the synthesis and application of the specified compound in designing peptidomimetic agents with potential therapeutic applications.

Fluorescent Probes and Materials Science

Pyrazine derivatives have been utilized in the synthesis of fluorescent compounds and materials with novel properties. The high-yield synthesis of fluorescent benzopyrans, including unprecedented heterocyclic skeletons, showcases the role of pyrazine derivatives in advancing materials science and developing new fluorescent probes for biological and chemical sensing applications (Galenko et al., 2016).

Pharmacological Potential

Certain pyrazine derivatives have been explored for their pharmacological potential, including the study of novel ligands of the 18-kDa translocator protein (TSPO) that exhibited significant anxiolytic activity (Yarkova et al., 2019). This suggests that this compound could potentially be investigated for its pharmacological properties, leveraging the pyrazine core as a versatile scaffold for drug development.

Antimicrobial and Antitumor Applications

Studies on pyrazine derivatives have also highlighted their potential in antimicrobial and antitumor applications. Derivatives synthesized for this purpose have shown activity against various bacterial and fungal strains, as well as antitumor activity against specific cancer cell lines (Cetin & Bildirici, 2016). This area of research suggests a promising avenue for the development of new therapeutic agents based on pyrazine derivatives, including this compound.

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

benzyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-15-8-9-16(17(22)19-2)21(15)11-10-20(13)18(23)24-12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRKHWBUKSVFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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